Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate
CAS No.:
Cat. No.: VC16195158
Molecular Formula: C24H22Cl2N2O6S
Molecular Weight: 537.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H22Cl2N2O6S |
|---|---|
| Molecular Weight | 537.4 g/mol |
| IUPAC Name | methyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-5-[(2-ethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
| Standard InChI | InChI=1S/C24H22Cl2N2O6S/c1-4-33-18-8-6-5-7-16(18)27-22(30)21-13(2)20(24(31)32-3)23(35-21)28-19(29)12-34-17-10-9-14(25)11-15(17)26/h5-11H,4,12H2,1-3H3,(H,27,30)(H,28,29) |
| Standard InChI Key | JRRCLGGAYCCMMQ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C(=O)OC)C |
Introduction
Chemical Architecture and Physicochemical Properties
Molecular Structure and Formula
The compound features a central thiophene ring (C₄H₃S) substituted at positions 2, 3, 4, and 5. Key functional groups include:
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Position 2: A 2-(2,4-dichlorophenoxy)acetamido group (-NH-C(=O)-CH₂-O-C₆H₃Cl₂), contributing halogenated aromaticity.
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Position 3: A methyl ester (-COOCH₃), enhancing lipophilicity.
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Position 4: A methyl group (-CH₃), sterically influencing molecular interactions.
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Position 5: A 2-ethoxyphenylcarbamoyl group (-C(=O)-NH-C₆H₄-O-C₂H₅), introducing hydrogen-bonding capacity.
The molecular formula is C₂₄H₂₂Cl₂N₂O₆S, with a calculated molecular weight of 537.0 g/mol .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₂Cl₂N₂O₆S |
| Molecular Weight | 537.0 g/mol |
| Key Functional Groups | Amide, ester, dichlorophenoxy |
| Hydrogen Bond Donors | 2 (amide NH) |
| Hydrogen Bond Acceptors | 6 (amide O, ester O, ether O) |
Spectroscopic Characteristics
While experimental spectral data (e.g., NMR, IR) for this specific compound are unavailable, analogs suggest:
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¹H NMR: Resonances for aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 1.2–2.5 ppm), and ethoxy CH₂ (δ 3.4–4.1 ppm).
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IR: Stretching vibrations for amide C=O (~1680 cm⁻¹), ester C=O (~1720 cm⁻¹), and aromatic C-Cl (~750 cm⁻¹).
Synthetic Methodology
Retrosynthetic Analysis
The synthesis likely proceeds via sequential functionalization of a thiophene precursor. Retrosynthetic disconnections suggest:
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Thiophene core: Derived from ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate .
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2,4-Dichlorophenoxy acetamido group: Introduced via Schotten-Baumann acylation of a primary amine intermediate.
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2-Ethoxyphenylcarbamoyl group: Installed through carbodiimide-mediated coupling of 2-ethoxyaniline with a carboxylic acid intermediate .
Step 1: Thiophene Core Preparation
Ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate serves as the starting material. Methylation at position 4 and esterification at position 3 yield the foundational scaffold .
Step 3: Carbamoyl Functionalization
Coupling the intermediate carboxylic acid (generated via ester hydrolysis) with 2-ethoxyaniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) affords the final product. Purification via silica gel chromatography ensures >95% purity .
Table 2: Synthetic Optimization Parameters
Hypothesized Biological Activity
Mechanistic Insights
The compound’s dichlorophenoxy moiety may confer herbicidal activity by inhibiting acetolactate synthase (ALS), a target in plant amino acid biosynthesis . Concurrently, the carbamoyl and amide groups suggest potential interaction with bacterial enzymes, analogous to nitrothiophene-based antitubercular agents .
Applications and Research Implications
Agrochemical Development
The dichlorophenoxy group’s herbicidal potency positions this compound as a candidate for weed-control formulations. Structure-activity relationship (SAR) studies could optimize selectivity and reduce off-target effects.
Pharmaceutical Intermediates
As a multifunctional heterocycle, it may serve as a precursor in synthesizing kinase inhibitors or protease antagonists. Its ester group allows further derivatization via hydrolysis or transesterification .
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